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Compound of Interest

Compound Name: 1-Fluorododecane

Cat. No.: B1294772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
fluorododecane, a fluorinated long-chain alkane. The information presented herein is essential

for the characterization and analysis of this compound in research and development settings.

This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-fluorododecane. The actual

experimental data is available in public databases such as PubChem, the NIST WebBook, and

SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.45 dt ~47.5, ~6.3 F-CH₂-

~1.70 m - F-CH₂-CH₂-

~1.2-1.4 m - -(CH₂)₉-

~0.88 t ~6.9 -CH₃

¹³C NMR Data

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

~84.3 d, ¹JCF ≈ 164 F-CH₂-

~31.9 d, ²JCF ≈ 19.5 F-CH₂-CH₂-

~22.7-30.7 - -(CH₂)₉-

~14.1 - -CH₃

¹⁹F NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~-218 t ~47.5 F-CH₂-

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (alkane)

~2855 Strong C-H stretch (alkane)

~1467 Medium C-H bend (alkane)

~1088 Strong C-F stretch
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Mass Spectrometry (MS)
m/z Relative Intensity Assignment

188.2 Low [M]⁺ (Molecular Ion)

169 Low [M-F]⁺

57 High [C₄H₉]⁺

55 High [C₄H₇]⁺

71 Medium [C₅H₁₁]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-
fluorododecane.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 1-fluorododecane is accurately weighed and dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

The solution is transferred to a clean 5 mm NMR tube.[1]

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is

used.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

Number of Scans: 16-32 scans are typically sufficient.
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Relaxation Delay: A relaxation delay of 1-2 seconds is used.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 220-240 ppm is set.

¹⁹F NMR:

Pulse Program: A standard single-pulse experiment is used.

Number of Scans: 16-64 scans are typically acquired.

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

Spectral Width: A spectral width of approximately 50-100 ppm, centered around the

expected chemical shift, is set.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase correction and baseline correction are applied to the resulting spectrum.

Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external

standard (e.g., CFCl₃ for ¹⁹F).

Integration of the peaks is performed to determine the relative ratios of the different nuclei.

Coupling constants are measured from the multiplet patterns.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of 1-fluorododecane is placed on the surface of a clean, dry salt plate (e.g., NaCl or

KBr).[2]

A second salt plate is placed on top to create a thin liquid film between the plates.[2]

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Mode: Transmission mode is employed.

Scan Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates is recorded prior to the

sample analysis.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

The wavenumbers of the significant absorption bands are identified.

Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of 1-fluorododecane is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Instrumentation and Data Acquisition:
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Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

typically used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Inlet Temperature: The injector temperature is set to approximately 250 °C.

Oven Program: A temperature program is used to separate the components of the sample.

For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10

°C/min to 280 °C, held for 5 minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is used.

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-

400 amu.

Ion Source Temperature: The ion source temperature is typically maintained at around 230

°C.

Quadrupole Temperature: The quadrupole temperature is often set to about 150 °C.

Data Processing:

The total ion chromatogram (TIC) is analyzed to identify the retention time of 1-
fluorododecane.

The mass spectrum corresponding to the chromatographic peak of 1-fluorododecane is

extracted.

The fragmentation pattern is analyzed to identify the molecular ion and significant fragment

ions.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1-fluorododecane.
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Caption: General workflow for the spectroscopic analysis of 1-fluorododecane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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